2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its purino[7,8-a]imidazole core, which is substituted with tetramethyl groups and a methylanilinoethyl side chain. Its molecular formula is C19H22N6O2, and it has a molecular weight of 366.425 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Nickel, palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Its potential as a pharmaceutical agent is being explored, particularly in the context of its inhibitory effects on specific enzymes.
Industry: It can be used in the development of new materials and catalysts
Mechanism of Action
The mechanism by which 2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it is known to inhibit ATM kinase, a crucial enzyme in the DNA damage response pathway. This inhibition can lead to altered cellular responses to DNA damage, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione:
Cyclotetrasiloxane, 2,4,6,8-tetramethyl-: This compound has a different core structure but shares the tetramethyl substitution pattern.
Uniqueness
2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both purino and imidazole rings
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-8-6-7-9-15(12)21-10-11-25-13(2)14(3)26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h6-9,21H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERIGTXQAKOTED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.